molecular formula C23H36BNO5 B567160 tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate CAS No. 1310383-45-9

tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate

Cat. No.: B567160
CAS No.: 1310383-45-9
M. Wt: 417.353
InChI Key: QSHLBDDCJBXAMS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It has a molecular weight of 311.22 . This compound is used as an intermediate in the synthesis of various biologically active compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 60-65°C and a predicted boiling point of 358.8±35.0 °C . The compound has a density of 1.03 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Industrial Applications

This compound is a critical intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its utility is highlighted in the context of synthesizing Vandetanib, a therapeutic agent, where it is involved in a multistep chemical synthesis process. This process demonstrates the compound's role in facilitating reactions that yield high commercial value products (W. Mi, 2015) Graphical Synthetic Routes of Vandetanib.

Environmental Impact and Biodegradation

The environmental occurrence, fate, and biodegradation of related compounds such as tert-butylphenol derivatives have been extensively studied. For instance, 4-tert-Octylphenol, a structurally related compound, is known for its widespread environmental presence and endocrine-disrupting effects. Research into such compounds underscores the importance of understanding the environmental impact and degradation pathways of tert-butyl derivatives, including the compound (L. Olaniyan et al., 2020) Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review.

Antioxidant Properties and Applications

The exploration of synthetic phenolic antioxidants (SPAs), which share functional groups with the compound , has revealed their widespread use in industrial applications to extend product shelf life and prevent oxidative damage. The study by Runzeng Liu and S. Mabury (2020) on SPAs highlights the relevance of such compounds in various consumer products and their environmental and human health implications Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity.

Safety and Hazards

This compound is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Properties

IUPAC Name

tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-14-12-17(13-15-25)16-27-19-10-8-18(9-11-19)24-29-22(4,5)23(6,7)30-24/h8-11,17H,12-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHLBDDCJBXAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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